molecular formula C26H32N2O2 B7716216 4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide

4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide

Cat. No. B7716216
M. Wt: 404.5 g/mol
InChI Key: FVNMDFPTJQJOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a chemical compound that belongs to the family of benzamides. It has been extensively studied for its potential therapeutic applications and biological activities.

Mechanism of Action

The exact mechanism of action of 4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various signaling pathways such as the NF-κB and MAPK pathways. The compound has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
The compound has been shown to exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments such as its high purity and stability. However, its low solubility in aqueous solutions can be a limitation for certain experiments. In addition, the compound is relatively expensive which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. One direction is to further investigate its potential therapeutic applications in various diseases such as neurodegenerative disorders. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Furthermore, the development of more efficient synthesis methods and analogs of the compound can lead to the discovery of more potent and selective compounds with potential therapeutic applications.
In conclusion, this compound is a promising compound with potential therapeutic applications and biological activities. Its synthesis method has been optimized to obtain high yields of the compound with high purity. The compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and analogs of the compound.

Synthesis Methods

The synthesis of 4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline with tert-butyl bromoacetate to form an intermediate compound. This intermediate compound is then reacted with N-butylamine to form the final product. The synthesis method has been optimized to obtain high yields of the compound with high purity.

Scientific Research Applications

The compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. The compound has also been studied for its potential use as a fluorescent probe for detecting zinc ions in biological systems.

properties

IUPAC Name

N-butyl-4-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O2/c1-6-7-14-28(25(30)19-9-11-22(12-10-19)26(3,4)5)17-21-16-20-15-18(2)8-13-23(20)27-24(21)29/h8-13,15-16H,6-7,14,17H2,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNMDFPTJQJOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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